1-(3,4-dimethoxybenzyl)-4-hydroxy-6-methylpyridin-2(1H)-one
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Overview
Description
The compound “1-(3,4-dimethoxybenzyl)-4-hydroxy-6-methylpyridin-2(1H)-one” is a pyridinone derivative. Pyridinones are a class of compounds that contain a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and a ketone group. This particular compound also has a hydroxy group (an -OH group), a methyl group (a -CH3 group), and a 3,4-dimethoxybenzyl group attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridinone ring, with the various substituents attached at the 1, 4, and 6 positions. The 3,4-dimethoxybenzyl group would add two methoxy groups (-OCH3) and a benzyl group (a benzene ring attached to a -CH2- group) to the structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the reactivity of the various functional groups present. The hydroxy group could potentially be involved in reactions such as esterification or dehydration. The ketone group could undergo reactions such as reduction or condensation. The 3,4-dimethoxybenzyl group could potentially undergo reactions involving the methoxy groups or the benzyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of the pyridinone ring and the various substituents. For example, the presence of the polar hydroxy and ketone groups could influence the compound’s solubility in water or other polar solvents. The 3,4-dimethoxybenzyl group could potentially increase the compound’s solubility in nonpolar solvents .properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-10-6-12(17)8-15(18)16(10)9-11-4-5-13(19-2)14(7-11)20-3/h4-8,17H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFOKHNMTJTZEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC2=CC(=C(C=C2)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxybenzyl)-4-hydroxy-6-methylpyridin-2(1H)-one |
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